molecular formula C27H25ClN2O6S B423426 METHYL (4E)-2-METHYL-4-{[5-({N-[(4-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4E)-2-METHYL-4-{[5-({N-[(4-METHYLPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}METHYL)FURAN-2-YL]METHYLIDENE}-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B423426
M. Wt: 541g/mol
InChI Key: DMEOCRWSVRSBBJ-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a molecular formula of C19H17ClN2O6S . This compound is characterized by its intricate structure, which includes a pyrrole ring, a furan ring, and various functional groups such as sulfonyl, chlorophenyl, and methylbenzyl. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

Molecular Formula

C27H25ClN2O6S

Molecular Weight

541g/mol

IUPAC Name

methyl (4E)-4-[[5-[[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]methyl]furan-2-yl]methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C27H25ClN2O6S/c1-17-4-6-19(7-5-17)15-30(37(33,34)23-12-8-20(28)9-13-23)16-22-11-10-21(36-22)14-24-25(27(32)35-3)18(2)29-26(24)31/h4-14H,15-16H2,1-3H3,(H,29,31)/b24-14+

InChI Key

DMEOCRWSVRSBBJ-ZVHZXABRSA-N

SMILES

CC1=CC=C(C=C1)CN(CC2=CC=C(O2)C=C3C(=C(NC3=O)C)C(=O)OC)S(=O)(=O)C4=CC=C(C=C4)Cl

Isomeric SMILES

CC1=CC=C(C=C1)CN(CC2=CC=C(O2)/C=C/3\C(=C(NC3=O)C)C(=O)OC)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=C(O2)C=C3C(=C(NC3=O)C)C(=O)OC)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with similar compounds such as:

    Methyl 4-(5-{[[(4-fluorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a fluorophenyl group instead of a chlorophenyl group, which may alter its chemical and biological properties.

    Methyl 4-(5-{[[(4-bromophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a bromophenyl group, which may affect its reactivity and interactions.

The uniqueness of methyl 4-(5-{[[(4-chlorophenyl)sulfonylamino]methyl}-2-furyl)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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